Product packaging for Isoindolin-5-OL hydrobromide(Cat. No.:CAS No. 105358-58-5)

Isoindolin-5-OL hydrobromide

Cat. No.: B3026674
CAS No.: 105358-58-5
M. Wt: 171.62
InChI Key: GYWKBIQJSDFUSK-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Pharmaceutical Development

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are a cornerstone of medicinal chemistry and pharmaceutical development. mdpi.comresearchgate.net Their unique three-dimensional structures and ability to engage in various intermolecular interactions, such as hydrogen bonding, make them ideal frameworks for designing novel therapeutic agents. The substitution of a carbon atom with a heteroatom like nitrogen, oxygen, or sulfur dramatically alters the physicochemical properties of the molecule compared to its carbocyclic counterparts. mdpi.compreprints.org This structural diversity allows for the fine-tuning of a compound's biological activity, solubility, and metabolic stability.

These scaffolds are not just a product of synthetic chemistry; they are prevalent in nature, forming the core of many essential biological molecules. preprints.org Examples include chlorophyll, the pigment vital for photosynthesis, and heme, the iron-containing group in hemoglobin responsible for oxygen transport. preprints.org Furthermore, essential amino acids like proline, histidine, and tryptophan feature heterocyclic cores. preprints.org Given their fundamental role in biological processes, it is unsurprising that heterocyclic motifs are found in a vast number of approved drugs and are a major focus of drug discovery research. mdpi.compreprints.org

Prevalence and Diverse Pharmacological Relevance of the Isoindoline (B1297411) Core

Among the myriad of heterocyclic structures, the isoindoline scaffold holds a special place in medicinal chemistry. mdpi.comresearchgate.net This bicyclic framework, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring, is considered a "privileged structure" due to its presence in numerous biologically active compounds. preprints.org While the unsubstituted isoindoline is rare, its derivatives have garnered significant scientific attention for their wide array of pharmacological activities. researchgate.net

The isoindoline core and its oxidized forms, such as isoindolin-1-one (B1195906) and isoindoline-1,3-dione (phthalimide), are central to a number of commercially available drugs. mdpi.comnih.gov These compounds exhibit a broad spectrum of therapeutic applications, including anti-inflammatory, antiviral, anticancer, and antihypertensive effects. jmchemsci.comnih.govwisdomlib.org The versatility of the isoindoline scaffold allows it to be decorated with various functional groups, enabling optimized binding to a diverse range of biological targets. mdpi.com This has led to the development of drugs for treating conditions like multiple myeloma, inflammation, hypertension, and certain mental disorders. mdpi.comresearchgate.net

Below is a table of selected marketed drugs that feature the isoindoline structural motif.

DrugCore StructureTherapeutic Application
Lenalidomide (B1683929) Isoindolin-1-oneMultiple myeloma. mdpi.compreprints.org
Thalidomide (B1683933) Isoindoline-1,3-dioneMultiple myeloma, erythema nodosum leprosum. mdpi.comresearchgate.net
Apremilast Isoindoline-1,3-dionePsoriasis. mdpi.comwisdomlib.org
Chlorthalidone (B1668885) Isoindolin-1-oneHypertension, edema. mdpi.comjmchemsci.com
Indoprofen (B1671935) Isoindolin-1-oneAnti-inflammatory. preprints.orgjmchemsci.com
Mazindol IsoindolineObesity. mdpi.com

Contextualizing Isoindolin-5-OL (B105855) Hydrobromide within the Isoindoline Chemical Space

Isoindolin-5-OL hydrobromide is a specific, functionalized derivative of the core isoindoline structure. It is primarily recognized not as an end-drug itself, but as a crucial chemical building block used in the synthesis of more complex, pharmacologically active molecules. pharmaffiliates.comchemicalbook.com Its structure features a hydroxyl (-OH) group at the 5-position of the isoindoline ring, which provides a key reactive site for further chemical modification. The compound is supplied as a hydrobromide salt.

The significance of this compound lies in its role as a key starting material or intermediate. pharmaffiliates.com Researchers utilize this compound to construct novel derivatives with specific therapeutic targets in mind. For example, it is used as a reagent in the organic synthesis of hydroxybenzamides, which are being investigated as potential inhibitors of Hsp90 (Heat shock protein 90), a target in cancer therapy. pharmaffiliates.com It has also been employed in the preparation of N-benzoylisoindoline analogues that have demonstrated analgesic properties. pharmaffiliates.com The free base form, 5-Hydroxyisoindoline, is used in the synthesis of dopamine (B1211576) D2 partial agonists, which have potential as antipsychotic agents. chemicalbook.com

Below are the key chemical properties of this compound.

PropertyValue
CAS Number 105358-58-5. pharmaffiliates.combiosynth.comlgcstandards.com
Molecular Formula C₈H₁₀BrNO. pharmaffiliates.combiosynth.com
Molecular Weight 216.08 g/mol . pharmaffiliates.commoldb.com
Synonym 2,3-Dihydro-1H-isoindol-5-ol Hydrobromide. pharmaffiliates.com
InChI Key C1C2=C(CN1)C=C(C=C2)O.Br. biosynth.com

By providing a stable, functionalized isoindoline core, this compound serves as a valuable tool for medicinal chemists, enabling the exploration and development of new generations of isoindoline-based therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B3026674 Isoindolin-5-OL hydrobromide CAS No. 105358-58-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.BrH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJVYDOGRUOQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105358-58-5
Record name 2,3-dihydro-1H-isoindol-5-ol hydrobromide
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Synthetic Methodologies for Isoindolin 5 Ol Hydrobromide and Substituted Isoindoline Analogues

Strategies for the Construction of the Isoindoline (B1297411) Ring System

The formation of the core isoindoline structure is the foundational step in the synthesis of complex derivatives. Chemists have developed a variety of methods, ranging from classical cyclizations to advanced, metal-catalyzed processes, to build this heterocyclic system.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming the isoindoline ring is well-documented. One prominent strategy involves the intramolecular C-H amidation of 2-benzyl-N-mesylbenzamides. nih.gov A notable advancement in this area is the development of a dehydrogenative process that utilizes a Pd/C catalyst without the need for any stoichiometric oxidants. nih.govrsc.org In this reaction, the only significant byproduct detected is hydrogen gas, highlighting the method's efficiency and environmental friendliness. nih.gov The choice of the nitrogen-protecting group was found to be crucial, with the mesyl (–Ms) group providing superior yields compared to the tosyl (–Ts) group. nih.gov

Table 1: Effect of Reaction Parameters on Pd-Catalyzed Dehydrogenative Cyclization

EntryCatalystBaseSolventYield (%)Reference
1Pd/CKOAcToluene75 nih.gov
2Pd/CNa₂HPO₄Toluene78 nih.gov
3Pd/CK₂CO₃Toluene64 nih.gov
4Pd/CNa₂HPO₄p-Xylene82 nih.gov

Other palladium-catalyzed methods include the domino amino-Heck-type cyclization of (2-alkynyl)phenylketone oximes to produce various isoindole derivatives. thieme-connect.com Additionally, a highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reaction of O-phenyl hydroxamic ethers with terminal alkynes has been developed to access chiral isoindolinones. acs.org Another approach involves the carbonylative cyclization of 2-bromobenzaldehyde (B122850) with diamines in the presence of a palladium complex and carbon monoxide to yield tricyclic isoindolinones. researchgate.net

Aerobic Oxidation Approaches for Isoindolinone Formation

Employing molecular oxygen from the air as a terminal oxidant represents a green and sustainable approach to chemical synthesis. Several methods for isoindolinone formation leverage this principle. A catalyst-free method for the selective synthesis of N-substituted isoindolinones from isoindoline precursors has been reported, using aerial oxygen in 1,4-dioxane (B91453) as the solvent. researchgate.net This method is notable for its chemoselectivity, avoiding common over-oxidation byproducts. researchgate.net

Aerobic oxidation can also be coupled with metal catalysis. For instance, a palladium-catalyzed intramolecular aminooxygenation of alkenes uses 1 atm of oxygen as the oxidant to form isoindolinones. sci-hub.se Mechanistic studies suggest this reaction proceeds through the in-situ generation of a peroxide species, which oxidizes a Pd(II) intermediate to a high-valent Pd(IV) species, facilitating the C-O bond formation. sci-hub.se Copper catalysis has also been employed in an aerobic domino process where various ortho-formyl cinnamates react with amines to assemble isoindolin-1-ylidene derivatives in one pot. pkusz.edu.cn This cascade involves amine annulation followed by a double dehydrogenation, showcasing high atomic efficiency. pkusz.edu.cn

Cascade and Rearrangement Reactions in Isoindoline Synthesis

Cascade, or domino, reactions offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single operation. A tandem hydrozirconation-iminium ion addition reaction has been developed that provides simple access to functionalized isoindolinones. Other notable examples include the use of an intramolecular Diels-Alder reaction to assemble the isoindolinone moiety in the total synthesis of natural products. beilstein-journals.org

An electrochemical-induced cascade reaction of 2-formyl benzonitrile (B105546) with anilines has been developed to synthesize N-aryl isoindolinones. mdpi.com This method uses a catalytic amount of electricity in a divided cell to initiate a series of subsequent chemical cascade reactions. mdpi.com Furthermore, a highly diastereoselective synthesis of novel heterocycle-fused isoindolones has been achieved through a cascade Michael/aldol-like cyclization between N-substituted phthalimides and α,β-unsaturated electrophiles. researchgate.net

Stereoselective and Diastereoselective Synthetic Routes to Isoindoline Derivatives

The biological activity of isoindoline derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Organocatalysis has emerged as a powerful tool for this purpose. A series of chiral bifunctional organocatalysts have been used for the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates. rsc.org It was found that chiral tertiary-amine catalysts bearing a urea (B33335) group afforded products with both higher yields and enantioselectivities compared to chiral bifunctional phase-transfer catalysts. rsc.org Another highly enantioselective method is the organocatalytic cascade aza-Henry/lactamization reaction using α-amido sulfones as imine precursors, which proceeds with up to 98% enantiomeric excess (ee) in the presence of a Takemoto catalyst. acs.org

Table 2: Enantioselective Synthesis of 3-Substituted Isoindolinones using Chiral Catalysts

Catalyst TypeReactionYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Tertiary-Amine with Urea GroupAldol-cyclization rearrangementup to 87up to 95 rsc.org
Takemoto's CatalystAza-Henry/LactamizationVery Goodup to 98 acs.org
Palladium/Chiral LigandAsymmetric Allylic C–H Aminationup to 98up to 98 chinesechemsoc.org
Palladium/L4 LigandAsymmetric AminoalkynylationGoodup to 97 acs.org

Transition metal catalysis with chiral ligands is another successful strategy. A highly efficient palladium-catalyzed asymmetric intramolecular allylic C–H amination reaction has been developed to produce a range of enantioenriched isoindolines with excellent yields and enantioselectivities (up to 98% ee). chinesechemsoc.org Similarly, a palladium-catalyzed asymmetric aminoalkynylation reaction delivers chiral isoindolinones bearing a tetrasubstituted stereogenic center in good yields and with excellent enantioselectivities (up to 97% ee). acs.org Diastereoselective syntheses have also been reported, such as a cascade reaction where the diastereomeric distribution of the products depends significantly on whether the reaction is carried out in solution or under solvent-free ball-milling conditions. researchgate.net

Functionalization and Derivatization of the Isoindoline Core

Modifying the pre-formed isoindoline scaffold is a common strategy to create libraries of compounds for various applications. This often involves introducing substituents at specific positions of the heterocyclic ring.

Synthesis of C(3)-Substituted Amino-Isoindolinones

The C(3)-aminoisoindolinone substructure is of particular interest to medicinal chemists. researchgate.net A general and efficient method for their synthesis involves the condensation of isoindolinone-3-ols with primary and secondary amines. researchgate.net This reaction can be effectively catalyzed by the organic protic acid para-toluenesulfonic acid (PTSA), replacing the need for transition metal catalysts like copper, platinum, or palladium. researchgate.net Alternatively, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has also been shown to be an efficient catalyst for synthesizing C(3)-substituted isoindolinones. researchgate.net A nickel-promoted amidoalkylation of γ-hydroxy lactams (a tautomeric form of 2-formylbenzamides) with various nucleophiles, including amines, also provides access to 3-substituted isoindolinones. researchgate.net These methods allow for the creation of diverse combinatorial libraries by varying the amine component. researchgate.netresearchgate.net

Formation of N-Substituted Isoindolin-1-ones

N-substituted isoindolin-1-ones are a prominent class of heterocyclic compounds recognized for their diverse biological activities, forming the core of several therapeutic agents. thieme-connect.com Consequently, numerous synthetic methods have been developed to access this scaffold efficiently.

One practical and efficient approach involves a two-step sequence starting from 2-formylbenzoic acid. This method utilizes a one-pot reaction of 2-formylbenzoic acid with various primary amines (alkyl or aryl) and dimethyl phosphite. The reaction proceeds rapidly under catalyst-free conditions, using either conventional heating or microwave irradiation, to produce N-substituted dimethyl 3-oxoisoindolin-1-ylphosphonates in good yields. thieme-connect.comthieme-connect.com A subsequent dephosphonylation step using a reducing agent like lithium aluminum hydride affords the target N-substituted isoindolin-1-ones. thieme-connect.comresearchgate.net

Another effective one-pot synthesis employs the reductive amination and subsequent lactamization of methyl 2-formylbenzoate. sioc-journal.cn This process involves reacting the starting ester with primary amines (aryl or alkyl) in the presence of a reducing agent such as sodium cyanoborohydride. The reaction sequence leads to the formation of the desired N-substituted isoindolin-1-ones with yields of up to 96%. sioc-journal.cn The conditions can be tailored based on the amine used; for instance, reactions with 4-substituted aromatic amines proceed at room temperature, while 2-substituted aromatic amines may require heating in the presence of a base like potassium carbonate. sioc-journal.cn

Other notable methods include the palladium-catalyzed C-H carbonylation of primary benzylamines, which uses the amine group as a directing element to form the benzolactam structure under atmospheric carbon monoxide pressure. organic-chemistry.org Additionally, copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides provides a direct route to isoindolinones, avoiding the need for pre-halogenated substrates or expensive and toxic reagents. organic-chemistry.org

Comparison of Synthetic Methods for N-Substituted Isoindolin-1-ones

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesReference
Phosphonate Intermediate Method2-Formylbenzoic acid, Primary amine, Dimethyl phosphiteMicrowave irradiation or conventional heating (catalyst-free); LiAlH₄ for dephosphonylationEfficient, two-step process with good yields and mild, catalyst-free conditions for the first step. thieme-connect.comthieme-connect.com
Reductive Amination/LactamizationMethyl 2-formylbenzoate, Primary amineNaBH₃CN; Room temperature or reflux with K₂CO₃Efficient one-pot synthesis with broad substrate scope and high yields. sioc-journal.cn
Palladium-Catalyzed C-H CarbonylationPrimary benzylaminesPalladium catalyst, CO gas or surrogate (e.g., TFBen)Gas-free options available, utilizes readily available starting materials. organic-chemistry.org
Copper-Catalyzed sp³ C-H Functionalization2-Alkyl-N-substituted benzamidesCopper catalystAvoids pre-functionalized substrates and expensive or toxic reagents. organic-chemistry.org

Development of Profluorescent Isoindoline Nitroxides

Profluorescent nitroxides are valuable molecular probes designed to detect and monitor processes involving free-radical species. They typically consist of a fluorophore linked to a nitroxide radical. The paramagnetic nature of the nitroxide quenches the fluorescence of the nearby fluorophore. When the nitroxide traps another radical, its paramagnetic character is eliminated, leading to a restoration of fluorescence. acs.orgnih.gov Isoindoline-based nitroxides have been developed as a robust class of these probes. rsc.org

A key synthetic strategy for creating these molecules involves linking a fluorophore, such as coumarin (B35378), to an isoindoline nitroxide. One successful method employs the copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a "click chemistry" reaction. This approach yields novel profluorescent nitroxides with a triazole linker connecting the coumarin and isoindoline moieties. acs.orgnih.gov Nitroxides synthesized with 7-hydroxycoumarin and 7-diethylaminocoumarin exhibit significant fluorescence suppression, which is reversed upon reaction with methyl radicals. acs.org The fluorescence of these probes can be influenced by environmental factors such as pH and solvent polarity. acs.orgnih.gov

Another powerful method for synthesizing profluorescent isoindoline nitroxides is the palladium-catalyzed Heck alkenylation. This reaction is used to form robust carbon-carbon bonds between a halogenated isoindoline (or its corresponding nitroxide) and an olefinic compound that is part of a fluorophore system. rsc.orgrsc.org For example, reacting 5-bromo-1,1,3,3-tetramethylisoindoline (B3253111) or its nitroxide analogue with olefins like methyl acrylate (B77674) or methyl 4-vinylbenzoate generates isoindolines with acrylate or carboxystyryl substituents. rsc.orgrsc.org The resulting carboxystyryl-substituted isoindoline nitroxides demonstrate strongly suppressed fluorescence, which is restored upon the removal of the free radical through reduction or coupling. rsc.org This C-C bond linkage provides greater stability compared to more labile ester or amide linkages often used in other probes. rsc.orgresearchgate.net

Isoindolin-5-OL (B105855) Hydrobromide as a Synthetic Intermediate for Advanced Pharmaceutical Candidates

Isoindolin-5-OL hydrobromide is a key synthetic intermediate that provides the foundational isoindoline ring system, a privileged scaffold in drug discovery. moldb.com This core structure is present in a multitude of biologically active compounds targeting a wide range of diseases. wisdomlib.orgjmchemsci.com The isoindolinone framework, readily accessible from precursors like isoindolin-5-ol, is particularly prominent in the development of inhibitors for poly(ADP-ribose) polymerase (PARP).

PARP inhibitors are a crucial class of anticancer agents, with several approved for clinical use. mdpi.comnih.gov The isoindolinone carboxamide chemical class is one of the most innovative series of PARP-1 inhibitors in development. nih.govacs.org For instance, the potent and selective PARP-1 inhibitor NMS-P118 was developed from an isoindolinone core. nuph.edu.ua A structure-based drug design approach focusing on this scaffold led to the discovery of stereospecific inhibitors like NMS-P515. nih.govacs.org The synthesis of these complex molecules often begins with a pre-formed isoindolinone intermediate. The synthesis of (S)-13 (NMS-P515), for example, involved the methylation and subsequent functional group manipulation of an isoindolinone core to achieve high potency and selectivity for PARP-1. nih.govacs.org

Beyond cancer, isoindoline derivatives have been investigated for other therapeutic applications. Analogues of the anti-inflammatory drug Indoprofen (B1671935) have been designed and synthesized based on the isoindol-1-one structure to target cyclooxygenase (COX) enzymes. arkat-usa.org Furthermore, series of isoindoline-1,3-dione derivatives have been synthesized and evaluated for anticonvulsant effects, with promising results in preclinical models of epilepsy. benthamdirect.com The versatility of the isoindoline scaffold, accessible from starting materials like this compound, underscores its importance as a building block for creating advanced pharmaceutical candidates.

Examples of Pharmaceutical Candidates Based on the Isoindoline Scaffold

Compound Class/ExampleTherapeutic TargetPotential ApplicationReference
Isoindolinone Carboxamides (e.g., NMS-P118, NMS-P515)PARP-1Anticancer Therapy nih.govacs.orgnuph.edu.ua
Indoprofen AnaloguesCOX-1/COX-2Anti-inflammatory arkat-usa.org
Isoindoline-1,3-dione DerivativesIon channels/Receptors in CNSAnticonvulsant benthamdirect.com
General Isoindoline DerivativesVarious viral enzymes/proteinsAntiviral jmchemsci.com

Biological Activities and Therapeutic Applications of Isoindoline Based Compounds

Immunomodulatory and Anti-Inflammatory Effects

The isoindoline (B1297411) scaffold is a cornerstone for a class of molecules with profound effects on the immune system. These compounds can modulate immune responses and mitigate inflammation through various mechanisms.

Cereblon Modulation and Immunomodulatory Drug (iMiD) Mechanisms

A pivotal mechanism of action for many bioactive isoindoline derivatives is the modulation of Cereblon (CRBN), a substrate receptor of the Cullin-ring 4 (CRL4) E3 ubiquitin ligase complex. nih.gov Compounds that interact with Cereblon are known as Immunomodulatory Drugs (iMiDs). mdpi.com By binding to CRBN, iMiDs alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. nih.gov

This targeted protein degradation is central to the therapeutic effects of iMiDs. For instance, the degradation of the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors is a key outcome of iMiD activity in multiple myeloma cells. nih.gov This leads to both direct antitumor effects and immunomodulatory actions, such as the enhancement of T-cell and Natural Killer (NK) cell-mediated immunity. mdpi.com The isoindolinone ring is a common structural feature in these molecules, and modifications to this core can influence their binding affinity for Cereblon and their neosubstrate specificity. nih.govnih.gov

The development of second-generation iMiDs and Cereblon E3 ligase modulators (CELMoDs) has built upon the foundational understanding of the thalidomide-Cereblon interaction. mdpi.commdpi.com These newer agents, often featuring the isoindolinone core, exhibit enhanced potency and refined activity profiles. mdpi.commdpi.com

Compound ClassMechanism of ActionKey TargetsTherapeutic Effects
iMiDs Cereblon (CRBN) modulation, leading to neosubstrate degradation. nih.govmdpi.comIkaros (IKZF1), Aiolos (IKZF3). nih.govImmunomodulation, anti-angiogenesis, antineoplastic. mdpi.com
CELMoDs High-affinity Cereblon binding and enhanced neosubstrate degradation. mdpi.comIkaros (IKZF1), Aiolos (IKZF3). mdpi.comPotent anti-myeloma and immunomodulatory effects. mdpi.com

Modulation of Inflammatory Mediators (e.g., Tumor Necrosis Factor-α, Interleukin-6)

A significant aspect of the anti-inflammatory and immunomodulatory activity of isoindoline-based compounds is their ability to modulate the production of key cytokines. Notably, many of these derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6). mdpi.commdpi.com

Thalidomide (B1683933), the archetypal iMiD, demonstrates its anti-inflammatory properties in part by inhibiting TNF-α. mdpi.comresearchgate.net Its analogs, including those with an isoindolinone structure, often retain and sometimes exceed this activity. mdpi.com For example, lenalidomide (B1683929) and pomalidomide, both of which are used in the treatment of multiple myeloma, are known to inhibit pro-inflammatory cytokines. mdpi.commdpi.com

Research has led to the development of novel isoindoline derivatives specifically designed as potent inhibitors of TNF-α and IL-6. nih.govnih.gov These compounds often feature substitutions on the isoindolinone ring that enhance their anti-inflammatory potency. nih.gov The inhibition of these cytokines contributes to the therapeutic efficacy of isoindoline-based drugs in inflammatory diseases and cancers where inflammation is a key component of the pathology. nih.govresearchgate.net

Compound/ClassEffect on Inflammatory Mediators
Thalidomide Inhibits TNF-α production. mdpi.comresearchgate.net
Lenalidomide Inhibits pro-inflammatory cytokines. mdpi.com
Pomalidomide Inhibits pro-inflammatory cytokines, including TNF-α and IL-6. mdpi.com
Novel Isoindoline Derivatives Potent inhibition of TNF-α and IL-6 production. nih.govnih.gov

Cyclooxygenase (COX) Enzyme Inhibition

Certain isoindoline derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway through their role in prostaglandin (B15479496) synthesis. arkat-usa.org Both COX-1 and COX-2 are targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

Some isoindoline-1,3-dione derivatives have demonstrated inhibitory activity against COX enzymes. ijlpr.com Studies have shown that specific structural features, such as N-alkylation of the isoindoline-1,3-dione, can lead to good inhibitory potential against COX enzymes. mdpi.com Furthermore, 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have been identified as a series of potent and selective COX-2 inhibitors. acs.org Pomalidomide has also been reported to be a transcriptional inhibitor of the COX-2 enzyme. mdpi.com

The development of isoindoline-based COX inhibitors represents a promising avenue for creating new anti-inflammatory agents. arkat-usa.org

Antineoplastic and Anticancer Potential

The isoindoline scaffold is a privileged structure in the development of anticancer agents, with several compounds demonstrating significant efficacy against various malignancies.

Activity in Hematological Malignancies (e.g., Multiple Myeloma, Leukemia)

The most prominent application of isoindoline-based drugs in oncology is in the treatment of hematological cancers, particularly multiple myeloma. mdpi.comresearchgate.net Thalidomide and its more potent isoindolinone-containing analogs, lenalidomide and pomalidomide, are mainstays in the management of this disease. mdpi.compreprints.org

Their mechanism of action in multiple myeloma is multifaceted, involving direct cytotoxicity to malignant cells and indirect effects through the modulation of the tumor microenvironment. mdpi.com As Cereblon modulators, they induce the degradation of transcription factors essential for the survival and proliferation of myeloma cells. nih.govmdpi.com They also exhibit anti-angiogenic properties and enhance the body's anti-tumor immune response. mdpi.com

Recent patent filings describe novel sulfur-containing isoindoline derivatives for the treatment of multiple myeloma, indicating ongoing research and development in this area. pharmaceutical-technology.com These compounds are being investigated for their potential to treat relapsed, refractory, or resistant multiple myeloma. pharmaceutical-technology.com

DrugIndicationMechanism of Action
Thalidomide Multiple Myeloma. mdpi.compreprints.orgCereblon modulator, anti-angiogenic, immunomodulatory. mdpi.commdpi.com
Lenalidomide Multiple Myeloma, Myelodysplastic Syndromes. mdpi.compreprints.orgPotent Cereblon modulator, immunomodulatory. mdpi.com
Pomalidomide Multiple Myeloma. mdpi.commdpi.comPotent Cereblon modulator, anti-angiogenic, immunomodulatory. mdpi.com

Inhibition of Protein-Protein Interactions (e.g., MDM2-p53)

A promising strategy in cancer therapy is the restoration of the p53 tumor suppressor pathway. In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. astx.com The inhibition of the MDM2-p53 protein-protein interaction is therefore a key therapeutic goal.

A series of isoindolinone-based compounds have been developed as inhibitors of this interaction. astx.comnih.gov These small molecules are designed to fit into the p53-binding pocket of MDM2, thereby preventing the degradation of p53 and reactivating its tumor-suppressive functions. researchgate.netpensoft.net

Research has led to the identification of potent isoindolinone inhibitors with significant cellular activity. For example, NU8231, a 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one, was found to have an IC50 of 5.3 µM in an ELISA assay and to induce p53-dependent gene transcription. nih.gov Structure-based drug design has further optimized these inhibitors, leading to compounds with sub-nanomolar potency in cell-free assays and significant in vivo efficacy in tumor xenograft models. astx.com

Compound/SeriesTargetOutcome
Isoindolinone-based inhibitors MDM2-p53 interaction. astx.comnih.govReactivation of p53, induction of p53 target genes, anti-cancer effect in wild-type p53 tumors. astx.comresearchgate.net
NU8231 MDM2-p53 interaction. nih.govIC50 of 5.3 µM, induces p53-dependent gene transcription. nih.gov
Optimized Isoindolinone Series MDM2-p53 interaction. astx.comEC50 <1 nM in ELISA, EC50 <30 nM for p53 induction in cells. astx.com

Neurodegenerative Disease Research

The potential of isoindoline derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease, is an active area of investigation. Research has focused on their ability to interact with specific biological targets implicated in disease progression.

Sigma-2 Receptor Antagonism

The sigma-2 receptor (σ2R), now identified as Transmembrane Protein 97 (TMEM97), is highly expressed in various cells, including neurons, and is a key target in the development of therapeutics for neurodegenerative disorders. wikipedia.orgnih.gov Certain isoindoline compounds have been specifically designed to act as functional antagonists for the sigma-2 receptor. google.com Ligands that bind to and antagonize this receptor are of therapeutic interest because the receptor is involved in cellular processes like cholesterol homeostasis and autophagy, which are often disrupted in age-related diseases. nih.gov

Patented research demonstrates that specific isoindoline compounds can bind to the sigma-2 receptor, and as functional antagonists, they can inhibit deleterious cellular processes. google.com While many ligands for the sigma-2 receptor exist, those based on the isoindoline scaffold are being explored for their potential to modulate disease-related pathways. nih.govgoogle.com

Mitigation of Amyloid-Beta (Aβ)-Associated Synaptic Dysfunction

A primary pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into soluble oligomers, which are considered the main neurotoxic agents. mdpi.com These oligomers can bind to neuronal receptors, leading to synaptic dysfunction, cognitive decline, and eventual synapse loss. mdpi.comnih.govnih.gov

A key therapeutic strategy involves preventing the interaction of Aβ oligomers with neurons. Isoindoline compounds that function as sigma-2 receptor antagonists have been shown to pharmacologically compete with Aβ oligomers. google.com By occupying the receptor, these compounds can decrease or prevent the binding of Aβ oligomers to neuronal synapses. nih.govgoogle.com This mechanism is crucial as it offers a way to protect against Aβ-induced cellular toxicity and the resulting synaptic damage that correlates strongly with cognitive deficits in Alzheimer's disease. google.comnih.gov For instance, the sigma-2 receptor antagonist CT1812 has been shown to prevent and displace the binding of Aβ oligomers to neurons. mdpi.com

Antimicrobial and Antiviral Properties

The isoindoline scaffold has been incorporated into various molecules to explore its potential in combating infectious diseases.

Antibacterial Activity Against Phytopathogenic Organisms

While direct studies of Isoindolin-5-OL (B105855) hydrobromide against phytopathogenic organisms are not prominent in the reviewed literature, the antibacterial potential of the isoindoline chemical family is well-documented against other types of bacteria. For example, quinolone-carboxylic acid derivatives incorporating an isoindoline moiety have demonstrated potent antibacterial activity. nih.govderpharmachemica.com These compounds function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV. derpharmachemica.com

One such derivative, a 6-nonfluorinated 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxoquinoline-3-carboxylic acid, showed excellent in vitro activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, as well as significant Gram-negative activity. nih.gov The R-stereoisomer of this compound was found to be particularly potent, showing significantly higher activity against Mycoplasma pneumoniae and Mycobacterium tuberculosis compared to established antibiotics like levofloxacin (B1675101) and ciprofloxacin. nih.gov Although this research focuses on human pathogens, it establishes the principle that the isoindoline scaffold can be a key component of powerful antibacterial agents. Studies on other types of compounds, such as those derived from Bacillus species, have shown direct inhibitory effects against plant pathogenic bacteria. plos.org

Antibacterial Activity of an Isoindoline Derivative [(R)-5b]
OrganismMIC (μg/mL)Fold-Increase in Activity vs. LevofloxacinFold-Increase in Activity vs. Ciprofloxacin
Mycoplasma pneumoniae IID8130.031316x64x
Mycobacterium tuberculosis M-40.03134x4x

Antiviral Efficacy Against Specific Pathogens (e.g., Respiratory Syncytial Virus)

Respiratory Syncytial Virus (RSV) is a significant cause of respiratory infections, particularly in infants and older adults. arkbiosciences.commdpi.com Current research into antiviral treatments for RSV has focused on various mechanisms, such as fusion inhibition and replication machinery targeting. arkbiosciences.comenanta.com For example, zelicapavir is an N-protein inhibitor that targets the virus's replication process, while ziresovir (B611949) is an F-protein fusion inhibitor that prevents the virus from entering human cells. arkbiosciences.comenanta.comjwatch.org A review of the scientific literature did not yield specific findings on the efficacy of isoindoline-based compounds against the Respiratory Syncytial Virus.

Other Pharmacological Profiles of Isoindoline Derivatives

The isoindoline heterocyclic core is a versatile scaffold found in numerous pharmaceutical compounds with a remarkable range of biological activities. mdpi.comjmchemsci.com Beyond the applications in neurodegeneration and infectious diseases, isoindoline derivatives have been investigated for many other therapeutic uses.

These profiles include:

Anticancer Activity : Isoindole derivatives are considered propitious structural motifs for developing anticancer agents due to their ability to inhibit tumor cell proliferation. nih.gov

Anti-inflammatory Effects : The well-known non-steroidal anti-inflammatory drug (NSAID) indoprofen (B1671935) is an isoindoline derivative. mdpi.comjmchemsci.com

Cardiovascular Applications : Compounds like chlorthalidone (B1668885) are used for their diuretic and antihypertensive properties, while ubisindine (B1212009) has been studied for its antiarrhythmic effects. mdpi.comjmchemsci.com

Central Nervous System Effects : Derivatives such as pazinaclone (B1678564) and pagoclone (B163018) have been developed for their anxiolytic and sedative properties. jmchemsci.com

Enzyme Inhibition : More recent research has focused on isoindoline amide derivatives as potent inhibitors of enzymes like ADAMTS-4 and ADAMTS-5, which are targets for treating osteoarthritis. acs.org

Pharmacological Profiles of Various Isoindoline Derivatives
Compound Name/ClassPharmacological ProfileReference
IndoprofenAnti-inflammatory mdpi.comjmchemsci.com
ChlorthalidoneDiuretic, Antihypertensive mdpi.comjmchemsci.com
UbisindineAntiarrhythmic jmchemsci.com
Pazinaclone/PagocloneAnxiolytic, Sedative jmchemsci.com
Isoindoline Amide DerivativesADAMTS-4/5 Inhibition (Osteoarthritis) acs.org
General Isoindole DerivativesAnticancer nih.gov

Mechanistic Elucidation of Isoindoline Compound Action at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets

The biological activity of isoindoline (B1297411) compounds stems from their interaction with specific molecular targets. Research has identified several proteins and receptors that bind with isoindoline-based ligands, leading to the modulation of their function.

For Isoindolin-5-ol (B105855) , a notable molecular target is the Estrogen Receptor α (ERα) . chemrxiv.org In assays measuring ERα activity, isoindolin-5-ol demonstrated notable effects. chemrxiv.org The interaction occurs within the ligand-binding domain of the receptor, a common target for hormone therapies. chemrxiv.org

Broader studies on related isoindoline and indoline (B122111) structures have identified other significant molecular targets:

Lysine Specific Demethylase 1 (LSD1): Derivatives such as indolin-5-yl-cyclopropanamines have been designed as potent and selective inhibitors of LSD1. nih.gov This enzyme is a critical drug target, particularly in oncology, due to its correlation with the development of several tumor types. nih.gov

MDM2-p53 Interaction: Certain isoindolin-1-one (B1195906) derivatives are engineered to inhibit the interaction between the MDM2 protein and the tumor suppressor protein p53. google.com The activity of p53 is tightly regulated by its binding to MDM2, which inactivates its tumor-suppressing functions. google.com By disrupting this interaction, these compounds can reactivate p53's protective mechanisms. google.com

MAP kinase-activated protein kinase 2 (MK2): The p38/MK2 pathway, involved in inflammatory responses and cell proliferation, is another target for related compounds. google.com

Serotonin (B10506) 5-HT6 Receptor: Scaffolds related to isoindoline, such as indene (B144670) derivatives, have been developed as ligands for the serotonin 5-HT6 receptor, indicating the versatility of this structural motif in targeting G-protein coupled receptors. rsc.org

Ligand-Receptor Binding Interactions and Affinities

The interaction between a ligand and its receptor is defined by binding affinity—the strength of the binding—and the specific molecular interactions that stabilize the complex. wikipedia.org High-affinity binding means a low concentration of the ligand is sufficient to occupy the binding site and elicit a biological response. wikipedia.org

In the case of Isoindolin-5-ol , its interaction with the Estrogen Receptor α (ERα) ligand-binding domain has been characterized crystallographically. The binding mode shows that the compound forms a network of hydrogen bonds with the amino acid residues Glutamate 353 (E353) and Arginine 394 (R394), as well as with a key water molecule, mimicking the binding of the natural hormone estradiol. chemrxiv.org Molecular dynamics simulations indicated that this binding results in a relatively stable ligand-receptor complex. chemrxiv.org

Table 1: Activity of Phenolic Compounds at Estrogen Receptor α (ERα)
CompoundLigand-Induced Stabilization Assay (LiSA) PotencyReporter Gene Assay Potency
para-phenol (1)~10-fold stronger than Isoindolin-5-olMatches LiSA results
meta-phenol (2)~2-fold weaker than Isoindolin-5-olMatches LiSA results
Isoindolin-5-ol (3)Intermediate activityIntermediate activity

Data sourced from ChemRxiv chemrxiv.org. The table compares the relative potency of Isoindolin-5-ol to para- and meta-phenols in ERα functional assays.

For other isoindoline derivatives, binding affinities have been quantified for their respective targets. For example, a series of indolin-5-yl-cyclopropanamine derivatives were evaluated for their inhibitory concentration (IC50) against LSD1. nih.gov The representative compound 7e showed high potency and selectivity. nih.gov

Table 2: Inhibitory Activity and Selectivity of Compound 7e
TargetIC50 ValueSelectivity Fold
LSD124.43 nM-
LSD2>200-fold vs LSD1>200
MAOs>4000-fold vs LSD1>4000

Data sourced from the Journal of Medicinal Chemistry nih.gov. The table shows the half-maximal inhibitory concentration (IC50) of compound 7e against LSD1 and its selectivity over related enzymes.

Impact on Cellular Processes and Signaling Pathways (e.g., Apoptosis Induction, Cell Proliferation Inhibition)

By engaging with molecular targets, isoindoline compounds can profoundly affect cellular behavior, including the fundamental processes of cell proliferation and programmed cell death (apoptosis).

Inhibition of the MDM2-p53 interaction by isoindolinone derivatives is a key example. The p53 protein responds to cellular stress to initiate processes like cell-cycle arrest, DNA repair, and apoptosis. google.com By preventing MDM2 from inactivating p53, these compounds can restore the apoptotic pathway, which is often suppressed in tumor cells. google.com

Similarly, the inhibition of LSD1 by indoline derivatives has direct consequences on cell fate. The potent LSD1 inhibitor, compound 7e , demonstrated selective antiproliferative activity against the MV-4-11 acute myeloid leukemia (AML) cell line. nih.gov Further studies showed that this compound could induce the differentiation of AML cells and activate the expression of the immune co-stimulatory molecule CD86, suggesting an impact on both cancer cell growth and immune signaling. nih.gov The regulation of cell proliferation and apoptosis is crucial for gastrointestinal homeostasis, where reduced apoptosis rates are linked to inflammation and neoplastic transformation. epo.org

The broader cellular context involves complex signaling cascades. Receptor tyrosine kinases (RTKs) are cell surface receptors that play a central role in cell growth, proliferation, and differentiation. nanion.de The p38/MK2 pathway is another critical cascade involved in cell proliferation and the regulation of gene expression in response to inflammatory signals. google.com The ability of isoindoline-based compounds to modulate such pathways underscores their therapeutic potential.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a compound's chemical structure relates to its biological activity. ethz.ch This knowledge is crucial for rational drug design, allowing for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. acs.org

A clear SAR study was conducted on indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors. nih.gov Based on an analysis of the LSD1 binding site, researchers designed a novel series of inhibitors by incorporating the privileged indoline scaffold, leading to the identification of compound 7e with potent in vivo antitumor efficacy. nih.gov

SAR principles have been applied to numerous compound classes. For instance, in one study, replacing a p-phenoxy benzyl (B1604629) group on a secondary amine with halobenzyl groups did not result in a loss of potency, whereas the isonicotinamide (B137802) substructure was found to be essential for the compound's activity. acs.org These types of findings are instrumental in guiding the synthesis of more effective and specific therapeutic agents. acs.org

Advanced Characterization and Computational Approaches in Isoindoline Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of isoindoline (B1297411) derivatives, including functionalized variants like Isoindolin-5-OL (B105855) hydrobromide, rely heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in this context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of isoindoline compounds.

¹H NMR provides detailed information about the chemical environment of protons. For instance, in isoindoline derivatives, characteristic signals for aromatic protons can be observed, and their splitting patterns can help determine the substitution pattern on the benzene (B151609) ring. researchgate.net The protons of the heterocyclic ring also show distinct chemical shifts. For example, studies on various isoindoline systems have assigned specific resonances to the protons on the isoindoline core. rsc.org

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic and heterocyclic rings are indicative of their electronic environment. mdpi.com In functionalized isoindolines, the carbon atoms attached to substituents like hydroxyl groups will exhibit characteristic shifts.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is vital for both the purification and identification of isoindoline derivatives. LC separates the compound from impurities, while MS provides information on its molecular weight and fragmentation pattern. lcms.czcsic.es High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a newly synthesized compound with high accuracy. rsc.orgmdpi.com LC-MS/MS methods are also developed for the sensitive detection of pharmaceutical compounds, including those with heterocyclic structures, in various matrices. lcms.cz

Table 1: Representative Spectroscopic Data for Isoindoline-Related Structures Note: This table is illustrative and compiles data from various isoindoline derivatives to demonstrate the application of spectroscopic techniques, as specific data for Isoindolin-5-OL hydrobromide is not widely published.

Technique Compound Type Observed Features Reference
¹H NMR (Z)-3-Benzylideneisoindolin-1-one Aromatic and vinylic protons confirming structure and stereochemistry. rsc.org
¹³C NMR 5-((Trimethylsilyl)ethynyl)-1H-indole Characteristic shifts for aromatic, alkynyl, and silyl (B83357) carbons. rsc.org
HRMS (EI) C12H15OClSi Precise mass measurement to confirm elemental composition. rsc.org
LC-MS/MS Various pharmaceuticals Used for trace-level quantification in environmental water samples. lcms.cz

Computational Chemistry in Understanding Reactivity and Biological Interactions

Computational chemistry has become an integral part of modern drug discovery and materials science, offering profound insights where experimental methods may be challenging or resource-intensive. spirochem.com For isoindoline derivatives, these computational approaches are used to predict structure, reactivity, and interactions with biological targets. researchgate.netpharmakonpress.grresearchgate.net

For chiral isoindoline derivatives, predicting the relative and absolute configurations of diastereomers is crucial as different stereoisomers can have vastly different biological activities. Computational methods can be used to determine the energetically favored diastereomer resulting from a chemical reaction. google.com By modeling the transition states of reactions, chemists can predict which diastereomer will be the major product. acs.org Furthermore, computational calculations can be correlated with experimental data, such as HPLC elution order, to assign the absolute configurations of separated diastereomers. researchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate reaction mechanisms, geometries, and electronic properties of molecules. researchgate.nettandfonline.com DFT calculations can be employed to:

Determine Transition State Geometries and Energies: By mapping the potential energy surface of a reaction, researchers can identify the transition states and intermediates, providing a detailed understanding of the reaction pathway. For example, studies on the synthesis of isoindoline-fused polycycles have used DFT to verify proposed mechanisms. rsc.org

Calculate Activation Energies: The energy barrier for a reaction, or activation energy, can be calculated to predict the feasibility and rate of a chemical transformation. This has been applied to understand aroylation reactions of isoindoline-1,3-diones. tandfonline.com

Analyze Electronic Properties: DFT is used to compute properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO gap is an indicator of the molecule's reactivity and stability. pharmakonpress.grresearchgate.nettandfonline.com

Table 2: Application of DFT in Isoindoline Research Note: This table provides examples of how DFT has been used to study various isoindoline systems.

Study Type Method Key Findings Reference
Mechanistic Study DFT (M06-2X) Verified a stepwise [4+2] cycloaddition mechanism for the synthesis of isoindoline polycycles. rsc.org
Reaction Pathway Analysis DFT (ωB97X-D) Determined the rate-determining step and activation energy for the aroylation of phthalimide (B116566). tandfonline.com
Electronic Properties DFT (B3LYP) Calculated HOMO-LUMO gaps to understand the structural features of 5,6-diaroyl isoindoline-1,3-diones. tandfonline.com
Reactivity Analysis DFT Determined HOMO, LUMO, and HOMO-LUMO gap values for isoindoline derivatives to compute ionization potential and electron affinity. pharmakonpress.grresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of isoindoline research, it is extensively used to predict how these molecules might interact with biological targets, such as enzymes or receptors. pharmakonpress.grmdpi.comscielo.org.mx

Binding Affinity Prediction: Docking simulations can estimate the binding free energy (ΔG) of a ligand to a protein, which helps in identifying potential drug candidates. pharmakonpress.grresearchgate.net Studies on isoindoline-1,3-dione derivatives have used molecular docking to predict their binding affinity to enzymes like acetylcholinesterase and butyrylcholinesterase. mdpi.com

Interaction Analysis: These models can visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the isoindoline derivative and the amino acid residues in the protein's active site. scielo.org.mx This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. mdpi.com For instance, molecular docking has been used to study isoindoline derivatives as potential inhibitors of lipoxygenase and TGF-β. scielo.org.mxmdpi.com

Emerging Research Directions and Future Prospects for Isoindolin 5 Ol Hydrobromide Analogues

Development of Novel Isoindoline (B1297411) Scaffolds for Drug Discovery

The development of novel scaffolds based on the isoindoline framework is a key area of research aimed at discovering new therapeutic agents. The versatility of the isoindoline ring system allows for extensive chemical modification, leading to libraries of compounds with diverse biological activities. wisdomlib.org

Another area of innovation involves integrating the isoindoline core with other biologically active moieties. For example, novel polycyclic compounds have been created by combining isoindoline with quinoline. nih.gov These hybrid molecules have been investigated for potential antioxidant and antidiabetic properties. nih.govmdpi.com Similarly, linking isoindoline-1,3-dione derivatives to benzenesulfonamide (B165840) scaffolds has produced selective inhibitors of carbonic anhydrase IX, a target for anticancer drugs. nih.gov

Macrocyclic compounds incorporating the isoindoline skeleton are also being explored. These large, ring-based structures can target complex biological interfaces like protein-protein interactions, which are often considered "undruggable" by smaller molecules. mdpi.com Rhodium-catalyzed synthesis has been used to create pyrido[2,1-a]isoindole-grafted macrocycles that have shown potential as inhibitors of the influenza H1N1 virus. mdpi.com

Furthermore, modifications to the core isoindoline structure continue to yield promising results. The development of spirocyclic isoindole N-oxides and the use of palladium-catalyzed reactions to create disubstituted isoindole N-oxides demonstrate the ongoing efforts to expand the chemical space of isoindoline-based compounds for drug discovery. chim.it These novel scaffolds provide a rich foundation for identifying new drug candidates with potentially improved efficacy and novel mechanisms of action.

Exploration of Novel Therapeutic Indications

Analogues of Isoindolin-5-OL (B105855) hydrobromide, building upon the foundational isoindoline structure, are being investigated for a wide array of new therapeutic applications beyond their established uses. mdpi.comwisdomlib.org The inherent biological activity of the isoindoline nucleus makes it a fertile ground for discovering treatments for various diseases. researchgate.net

Anticancer and Immunomodulatory Roles: A significant area of research is in oncology. The phthalimide (B116566) group, a key feature in many isoindoline derivatives like thalidomide (B1683933) and its analogues (lenalidomide, pomalidomide), is a privileged scaffold for drug discovery. ucl.ac.uk These molecules, known as immunomodulatory imide drugs (IMiDs), function by modulating the CRL4-CRBN E3 ubiquitin ligase complex. google.com This mechanism allows them to induce the degradation of specific proteins, leading to potent anti-neoplastic effects. mdpi.comgoogle.com Researchers are designing new isoindoline compounds to expand on these activities, aiming to treat conditions like multiple myeloma, myelodysplastic syndromes, and various lymphomas with greater efficacy. mdpi.comgoogle.com For instance, novel isoindoline-1,3-dione derivatives linked to other chemical groups have been synthesized and evaluated as selective inhibitors of tumor-associated carbonic anhydrase IX, a validated anti-tumor target. nih.gov

Neurodegenerative Diseases: The potential for isoindoline derivatives to treat neurodegenerative conditions like Alzheimer's disease is another active area of exploration. Researchers have designed and synthesized new series of 1-H-isoindole-1,3(2H)-dione derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's. nih.gov Some of these novel compounds have shown promising inhibitory activity in laboratory tests. nih.gov

Antimicrobial and Antiviral Applications: The isoindoline scaffold has demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. wisdomlib.orgresearchgate.net Additionally, certain isoindolinone derivatives have been identified as having antiviral activity, including against herpes viruses. buet.ac.bd This suggests the potential for developing new anti-infective agents based on this chemical structure.

Other Potential Indications: The therapeutic potential of isoindoline analogues extends to a variety of other conditions. Research has highlighted their possible use as:

Anti-inflammatory agents wisdomlib.orgresearchgate.net

Antidiabetic agents , by targeting enzymes like α-glucosidase and α-amylase nih.govmdpi.com

Vasodilators , with potential applications in cardiovascular diseases buet.ac.bd

Anxiolytics researchgate.net

This broad range of potential applications underscores the versatility of the isoindoline scaffold and drives ongoing research to discover new medicines for a multitude of unmet medical needs.

Prodrug Strategies and Enhanced Biopharmaceutical Properties

The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target in the body in sufficient concentrations. To this end, researchers are employing prodrug strategies to improve the biopharmaceutical properties of isoindoline-based compounds. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical processes. nih.gov This approach can overcome issues such as poor solubility, low permeability, and instability. nih.govresearchgate.net

A key objective of prodrug design is to enhance bioavailability. researchgate.net For many drug candidates, low aqueous solubility can limit their absorption after administration. nih.gov By attaching a temporary, more soluble group (a promoiety) to the active drug, a prodrug can exhibit improved solubility and be more readily absorbed. Once absorbed, the promoiety is cleaved, releasing the active drug into circulation.

This strategy is particularly relevant for complex molecules that may have otherwise promising therapeutic activity but poor drug-like properties. For instance, while not an isoindoline, the development of DRP-104, a prodrug of the glutamine antagonist DON, illustrates this principle. DRP-104 was designed to have improved physicochemical and pharmacokinetic attributes, enhancing its potential as an anticancer agent. researchgate.net

Similarly, prodrugs can be designed to improve permeability across biological membranes, a critical step for drug absorption and distribution. nih.gov The prodrug approach is a well-established strategy in medicinal chemistry, with approximately 13% of drugs approved by the FDA between 2012 and 2022 being prodrugs. nih.gov

Innovations in Synthetic Methodologies for Isoindoline Compounds (e.g., Flow Chemistry)

Advancements in synthetic organic chemistry are providing more efficient, sustainable, and scalable methods for producing isoindoline compounds. sci-hub.se These innovations are crucial for both the initial discovery of new analogues and their eventual large-scale manufacturing.

Flow Chemistry: One of the most significant innovations is the adoption of flow chemistry. sci-hub.se Unlike traditional batch synthesis, where chemicals are mixed in a single vessel, flow chemistry involves pumping reagents through a network of tubes or microreactors. This continuous process offers several advantages, including enhanced safety, better reaction control, higher reproducibility, and reduced energy consumption. sci-hub.senih.gov

Researchers have successfully applied flow chemistry to the synthesis of isoindolinones. For example, an electrochemical flow microreactor was designed for the efficient synthesis of isoindolinones through intramolecular hydroamination. nih.govadvion.comnih.gov This flow process was significantly more efficient than the equivalent batch reaction, producing a higher yield in much less time (96% yield in 1.5 hours for flow vs. 51% yield in 6 hours for batch) and without the need for supporting electrolytes, which simplifies purification. nih.gov

Microwave-assisted continuous-flow organic synthesis (MACOS) is another powerful technique that merges the benefits of microwave heating (rapid reactions) with continuous flow. thieme-connect.com This method has been used to rapidly generate a library of complex isoindoline-annulated tricyclic sultams, demonstrating its utility in accelerating drug discovery. thieme-connect.com

Novel Catalytic Methods: Beyond flow chemistry, new catalytic systems are expanding the toolkit for synthesizing isoindoline derivatives.

Rhodium and Palladium Catalysis: Rhodium-catalyzed reactions have been developed for the synthesis of isoindole derivatives with high yields. wisdomlib.org Palladium catalysis has also been employed to create a variety of disubstituted isoindole N-oxides and in Heck alkenylation reactions to produce profluorescent isoindoline nitroxides. chim.itresearchgate.net

Ruthenium Catalysis: A ruthenium-catalyzed alkyne cyclotrimerization in a sustainable solvent has been reported for the synthesis of substituted isoindolinones. ucl.ac.uk

Manganese-based Oxidation: A simple method using a manganese-based oxidizing agent has been developed for the synthesis of new isoindoline-1,3-dione derivatives. researchgate.net

These innovative synthetic methodologies are not just academic curiosities; they are enabling technologies that facilitate the exploration of new chemical space and support the development of the next generation of isoindoline-based therapeutics.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Isoindolin-5-OL hydrobromide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic hydrogenation. Purity validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., integration ratios for protons in the isoindolin ring).

  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (≥95% is standard for research-grade material).

  • Mass Spectrometry (MS) : For molecular weight confirmation and detection of impurities.

  • Thermogravimetric Analysis (TGA) : To assess hygroscopicity and stability under thermal stress.

  • Reference : Ensure experimental sections include detailed synthesis steps and characterization data to enable reproducibility .

    • Example Data Table :
Characterization MethodKey MetricsAcceptable Range
NMR (¹H)δ 7.2–7.5 (aromatic protons)±0.1 ppm
HPLCRetention time: 4.2 min±0.3 min
MS[M+H]⁺ = 212.1 Da±0.5 Da

Q. How does the solubility profile of this compound influence experimental design in pharmacological studies?

  • Methodological Answer : Solubility in polar solvents (e.g., water, DMSO) must be quantified to determine appropriate vehicle selection for in vitro assays. Use shake-flask methods or UV-Vis spectroscopy to measure saturation solubility. For in vivo studies, ensure biocompatible solvents (e.g., saline for hydrobromide salts) are used to avoid confounding effects .

Q. What are the key pharmacological targets hypothesized for this compound?

  • Methodological Answer : Preliminary studies often focus on serotonin receptor modulation (e.g., 5-HT₁ₐ/₂ₐ) due to structural similarities to indole derivatives. Use radioligand binding assays with competitive inhibition protocols to quantify affinity (Kᵢ values). Hypothesis testing should align with established receptor-ligand interaction theories .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Apply meta-analysis frameworks:

Standardize Data Normalization : Use Z-score transformations to compare activity metrics across studies.

Control for Batch Variability : Include internal reference compounds in each experiment.

Reproducibility Checks : Share raw data, assay protocols, and statistical code openly (e.g., via GitHub) to enable independent validation .

  • Example Analysis :

StudyIC₅₀ (µM)Assay pHImpurity Level
A12.37.4<2%
B45.76.88%

Q. What factorial design approaches optimize reaction yields for this compound synthesis?

  • Methodological Answer : Use a 2ᵏ factorial design to evaluate critical variables (e.g., temperature, catalyst loading, solvent ratio). For example:

  • Factors : Temperature (60°C vs. 80°C), Catalyst (0.1 mol% vs. 0.5 mol%).
  • Response Variable : Yield (%) and purity (%).
  • Statistical Analysis : ANOVA to identify interactions (e.g., higher temperature may reduce purity despite increasing yield). Computational tools like COMSOL Multiphysics can simulate reaction kinetics to refine conditions .

Q. How can AI-driven molecular modeling predict off-target interactions for this compound?

  • Methodological Answer : Employ docking simulations (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB). Validate predictions with in vitro selectivity panels. For robust results:

  • Training Data : Use curated datasets of known ligand-receptor pairs.
  • Validation Metrics : Compute ROC curves to assess model accuracy.
  • Reference : Integrate AI with cheminformatics tools for dynamic binding affinity predictions .

Reproducibility and Data Management

Q. What practices ensure the reproducibility of this compound studies in computational chemistry?

  • Methodological Answer :

  • Code Sharing : Publish scripts for molecular dynamics simulations (e.g., GROMACS) with version control.
  • Parameter Transparency : Document force field settings (e.g., CHARMM36) and convergence criteria.
  • Data Archiving : Use repositories like Zenodo for raw trajectory files and input configurations .

Conflict of Interest and Ethical Reporting

  • Avoid citing commercial vendors (e.g., product numbers from ). Instead, reference peer-reviewed methodologies from journals like Beilstein Journal of Organic Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.